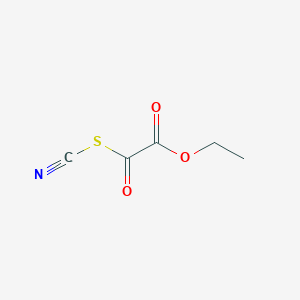![molecular formula C8H6BrClN2O B1413146 8-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride CAS No. 1984062-79-4](/img/structure/B1413146.png)
8-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride
Übersicht
Beschreibung
8-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by a fused bicyclic structure, which includes a bromine atom and a carbonyl chloride functional group. The imidazo[1,2-a]pyridine scaffold is known for its wide range of applications in medicinal chemistry and organic synthesis .
Wissenschaftliche Forschungsanwendungen
8-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tuberculosis drugs.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Material Science: The unique structural properties of the imidazo[1,2-a]pyridine scaffold make it useful in the development of advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the radical reaction approach, which can be catalyzed by transition metals or achieved through metal-free oxidation and photocatalysis strategies . The reaction conditions often include the use of brominating agents and chlorinating reagents to introduce the bromine and carbonyl chloride groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as 2-aminopyridine and aldehydes. The condensation of these precursors, followed by bromination and chlorination steps, can yield the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The carbonyl chloride group can undergo coupling reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Brominating Agents: N-Bromosuccinimide (NBS) is commonly used for bromination.
Chlorinating Reagents: Thionyl chloride (SOCl2) is often employed for introducing the carbonyl chloride group.
Catalysts: Transition metal catalysts such as palladium or copper may be used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Amides and Esters: Coupling reactions with amines or alcohols yield amides or esters, respectively.
Wirkmechanismus
The mechanism of action of 8-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and the structure of the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as 8-chloro-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carbonyl chloride share a similar core structure but differ in the substituents attached to the scaffold.
Imidazole Containing Compounds: Compounds like imidazole and its derivatives also exhibit similar biological activities and are used in various therapeutic applications.
Uniqueness
8-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride functional groups, which confer distinct reactivity and biological properties. This combination of functional groups allows for diverse chemical modifications and the development of novel derivatives with enhanced activity .
Eigenschaften
IUPAC Name |
8-bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O/c9-5-2-1-3-12-4-6(7(10)13)11-8(5)12/h1-4,8,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWPQYIWUKYZPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(NC2C(=C1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-b]pyridazin-6-ylcyanamide](/img/structure/B1413063.png)
![methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1413064.png)












